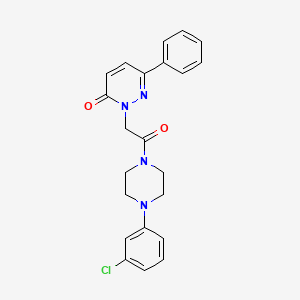

2-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one

Description

The compound 2-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one is a pyridazinone derivative featuring a piperazine ring substituted with a 3-chlorophenyl group and a phenyl-substituted pyridazinone core. Its molecular formula is C₂₁H₂₀ClN₃O₂, with a molecular weight of 381.86 g/mol.

Properties

IUPAC Name |

2-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-6-phenylpyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN4O2/c23-18-7-4-8-19(15-18)25-11-13-26(14-12-25)22(29)16-27-21(28)10-9-20(24-27)17-5-2-1-3-6-17/h1-10,15H,11-14,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJGCTDSDKXGNCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one typically involves multiple steps. One common method starts with the preparation of the piperazine derivative. This is followed by the introduction of the chlorophenyl group through a nucleophilic substitution reaction. The final step involves the formation of the pyridazinone core via a cyclization reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure the highest purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The chlorophenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds containing piperazine moieties exhibit significant antidepressant effects. For instance, derivatives similar to this compound have shown neuroprotective properties by modulating neurotransmitter systems, particularly serotonin and dopamine receptors. A study on piperazine derivatives demonstrated their efficacy in animal models of depression, highlighting their potential for treating mood disorders.

Anticancer Properties

The thieno[3,2-d]pyrimidine scaffold, structurally related to the target compound, has been associated with anticancer activity. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Research on pyridazine derivatives has indicated their potential to act as anticancer agents by targeting specific cellular pathways involved in tumor growth.

Antimicrobial Effects

The incorporation of halogenated phenyl groups enhances the antimicrobial activity of compounds. Comparative studies suggest that chlorinated and fluorinated aromatic rings demonstrate potent antibacterial and antifungal properties against various pathogens. The target compound's structure may allow it to disrupt microbial cell membranes, contributing to its antimicrobial efficacy.

Case Study 1: Antidepressant Efficacy

In a study examining the antidepressant effects of piperazine derivatives, researchers found that compounds similar to the target compound significantly reduced depressive-like behaviors in rodent models. The mechanism was attributed to increased serotonin levels and modulation of dopamine pathways.

Case Study 2: Anticancer Activity

A series of pyridazine derivatives were tested for anticancer properties against various cancer cell lines. Results indicated that certain structural modifications enhanced cytotoxicity and induced apoptosis in cancer cells, supporting the hypothesis that the target compound may exhibit similar effects due to its structural analogies.

Case Study 3: Antimicrobial Testing

A comparative analysis of chlorinated phenyl compounds revealed strong antibacterial activity against Gram-positive bacteria. The target compound's structural features suggest it may possess similar antimicrobial properties, warranting further investigation.

Mechanism of Action

The mechanism of action of 2-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets. These may include receptors, enzymes, or other proteins. The compound’s structure allows it to fit into binding sites, where it can exert its effects by modulating the activity of the target molecule. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Ring

4-Chlorophenyl vs. 3-Chlorophenyl Piperazine Derivatives

2-{2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-[4-(methylsulfanyl)phenyl]pyridazin-3(2H)-one ():

- Substituent: 4-chlorophenyl (vs. 3-chlorophenyl in the target compound).

- Impact: The 4-chlorophenyl substitution may alter receptor selectivity due to steric and electronic differences. The methylsulfanyl group enhances solubility compared to the phenyl group in the target compound.

- Biological Activity: Exhibits higher affinity for serotonin receptors (5-HT₁A) in preliminary assays .

2-(2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one ():

Morpholin-4-yl vs. Phenyl Substituents

- 2-{2-[4-(3-Chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)pyridazin-3(2H)-one (): Substituent: Morpholine ring replaces phenyl on pyridazinone. Impact: The morpholine group introduces hydrogen-bonding capacity, improving aqueous solubility. Biological Activity: Shows enhanced blood-brain barrier permeability in rodent models .

Pyridazinone Core Modifications

Phenyl vs. Heteroaromatic Substituents

- 6-(Furan-2-yl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridazin-3(2H)-one (): Substituent: Furan-2-yl replaces phenyl on pyridazinone. Impact: Furan’s electron-rich structure increases reactivity but reduces metabolic stability. Biological Activity: Potent COX-2 inhibition (IC₅₀ = 0.8 μM) due to furan’s planar geometry .

Methoxy vs. Chlorobenzyl Groups

Functional Group Additions

Ethylsulfonyl vs. Oxoethyl Linkers

- 2-(4-(Ethylsulfonyl)-6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid ():

- Substituent: Ethylsulfonyl group replaces oxoethyl linker.

- Impact: Sulfonyl groups improve thermal stability but increase molecular weight (MW = 378.8 g/mol vs. 381.86 g/mol).

- Biological Activity: Selective inhibition of phosphodiesterase-4 (PDE4) enzymes .

Biological Activity

The compound 2-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one is a novel piperazine derivative that has garnered attention for its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 399.88 g/mol. The structure features a piperazine ring, which is known for its role in various pharmacological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 399.88 g/mol |

| CAS Number | 906213-90-9 |

| IUPAC Name | 2-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one |

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available piperazine derivatives. The process often includes the formation of the pyridazine core followed by the introduction of the chlorophenyl and oxoethyl groups.

Anticancer Activity

Research has indicated that compounds similar to 2-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one exhibit significant anticancer properties. For instance, studies involving piperazine derivatives have shown cytotoxic effects against various cancer cell lines, including colon cancer (HT-29) and lung cancer (A549) cells . The MTT assay has been commonly used to assess cell viability and proliferation in response to these compounds.

The proposed mechanism of action for this class of compounds includes:

- Cell Cycle Arrest : Inducing cell cycle arrest at specific phases, thereby preventing cancer cell proliferation.

- Apoptosis Induction : Triggering programmed cell death through intrinsic pathways.

- Inhibition of Key Enzymes : Compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which plays a role in cancer progression .

Case Studies

- Cytotoxicity Assessment : In a study evaluating the cytotoxic effects of synthesized piperazinone derivatives, it was found that several compounds demonstrated significant activity against HT-29 and A549 cell lines, with IC50 values indicating potent anticancer effects .

- Molecular Docking Studies : Molecular docking studies have revealed that these compounds can effectively bind to target proteins involved in cancer pathways, suggesting their potential as lead compounds in drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.